molecular formula C8H9Cl4NO2 B14708968 Morpholine, 4-(2,3,4,4-tetrachloro-1-oxo-3-butenyl)- CAS No. 13178-31-9

Morpholine, 4-(2,3,4,4-tetrachloro-1-oxo-3-butenyl)-

Cat. No.: B14708968
CAS No.: 13178-31-9
M. Wt: 293.0 g/mol
InChI Key: CIQLKIDQXGHLJD-UHFFFAOYSA-N
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Description

Morpholine, 4-(2,3,4,4-tetrachloro-1-oxo-3-butenyl)- is a chemical compound that belongs to the class of morpholine derivatives Morpholine itself is a heterocyclic amine with the chemical formula C₄H₉NO

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine, 4-(2,3,4,4-tetrachloro-1-oxo-3-butenyl)- typically involves the reaction of morpholine with a chlorinated butenone derivative. The process can be summarized as follows:

    Starting Materials: Morpholine and 2,3,4,4-tetrachloro-1-oxo-3-butenyl chloride.

    Reaction Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under reflux conditions.

    Catalysts: A base such as triethylamine is often used to facilitate the reaction.

    Procedure: The chlorinated butenone derivative is added dropwise to a solution of morpholine and the base in the solvent. The mixture is then heated under reflux for several hours until the reaction is complete.

    Purification: The product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of Morpholine, 4-(2,3,4,4-tetrachloro-1-oxo-3-butenyl)- follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4-(2,3,4,4-tetrachloro-1-oxo-3-butenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atoms in the butenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: N-oxides of the morpholine derivative.

    Reduction: Alcohol derivatives of the compound.

    Substitution: Various substituted morpholine derivatives depending on the nucleophile used.

Scientific Research Applications

Morpholine, 4-(2,3,4,4-tetrachloro-1-oxo-3-butenyl)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which Morpholine, 4-(2,3,4,4-tetrachloro-1-oxo-3-butenyl)- exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Morpholine, 4-(1-oxo-2-butenyl)-: Similar structure but lacks the chlorine atoms.

    Morpholine, 4-(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propenyl-: Contains a hydroxyphenyl group instead of the tetrachlorobutenyl group.

    3-Chloro-4-morpholin-4-yl-1,2,5-thiadiazole: Contains a thiadiazole ring instead of the butenyl group.

Uniqueness

The presence of the 2,3,4,4-tetrachloro-1-oxo-3-butenyl group in Morpholine, 4-(2,3,4,4-tetrachloro-1-oxo-3-butenyl)- imparts unique chemical properties, such as increased reactivity and potential for forming various derivatives. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

13178-31-9

Molecular Formula

C8H9Cl4NO2

Molecular Weight

293.0 g/mol

IUPAC Name

2,3,4,4-tetrachloro-1-morpholin-4-ylbut-3-en-1-one

InChI

InChI=1S/C8H9Cl4NO2/c9-5(7(11)12)6(10)8(14)13-1-3-15-4-2-13/h6H,1-4H2

InChI Key

CIQLKIDQXGHLJD-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C(C(=C(Cl)Cl)Cl)Cl

Origin of Product

United States

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